Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate
Description
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1363381-49-0) is a brominated heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol. Its structure consists of a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 5 and an ethyl carboxylate group at position 2 (SMILES: CCOC(=O)C1=NN2C=CC(=CC2=C1)Br) . This compound is widely used as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug discovery, particularly in kinase inhibitors and enzyme modulators . Its high purity (>98%) and stability under controlled storage conditions (≤30°C) make it a reliable reagent for industrial and research applications .
Properties
IUPAC Name |
ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-8-5-7(11)3-4-13(8)12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHTZZXYKJZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172424 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-49-0 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Starting Materials and Key Intermediates
- 3-Bromopyridine or 5-bromopyridine derivatives serve as bromine sources for regioselective substitution.
- Hydroxylamine-O-sulfonic acid or related sulfonated intermediates are used for nitrogen insertion and cyclization.
- Ethyl propiolate is employed for ester formation and ring closure.
Stepwise Preparation Process
The preparation can be divided into the following key steps:
| Step | Description | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|---|
| 1. Boc Removal Reaction | Conversion of tert-butyl (methylsulfonyl) oxy carbamate to hydroxylamine-O-sulfonic acid | Reaction in trifluoroacetic acid at 0-20 °C for >3 hours; volume ratio organic acid to carbamate 3-5 mL/g | Wet hydroxylamine-O-sulfonic acid used directly due to instability in drying | Yield ~95%, LC purity >94% |
| 2. Cyclization Reaction - Step a | Reaction of hydroxylamine-O-sulfonic acid with 3-bromopyridine in tetrahydrofuran | 15-20 °C, 4 hours | Formation of 1-amino-3-bromopyridine sulfonate intermediate | - |
| 3. Cyclization Reaction - Step b | Addition of organic base (lithium bis(trimethylsilyl)amide, 1 M in THF) and ethyl propiolate | -50 to -70 °C, 12-16 hours; molar ratios: base to hydroxylamine-O-sulfonic acid 2-3; ethyl propiolate to hydroxylamine-O-sulfonic acid 1.1-1.5 mL/g | Slow dropwise addition of base; prolonged reaction time for complete cyclization | Yield ~40-50%, LC purity ~93-95% |
| 4. Workup and Purification | Quenching in cold water (0-5 °C), filtration, washing, crystallization from ethyl acetate/n-heptane (1:4 v/v), drying | Cold water quench to precipitate product; crystallization improves purity | Product isolated as ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (structural isomer) | Isolated yield 40-50%, LC purity >93% |
| 5. Saponification (Optional) | Hydrolysis of ester to carboxylic acid | Ethanol solution, 1 M NaOH, 0-25 °C, >24 hours | Used for conversion to acid derivatives | Yield ~90%, LC purity >99% |
Note: The above table is adapted from a detailed patent CN117143095A describing closely related compounds and their preparation, which includes similar pyrazolo[1,5-a]pyridine esters with bromine substitution at different positions.
Reaction Conditions and Optimization
- Temperature Control: Critical for cyclization; low temperatures (-70 to -50 °C) prevent side reactions during base addition and ring closure.
- Reaction Time: Extended times (12-16 hours) ensure complete conversion.
- Solvent Choice: Tetrahydrofuran (THF) is preferred for solubility and reaction control.
- Base Selection: Lithium bis(trimethylsilyl)amide offers strong, non-nucleophilic base properties favorable for cyclization.
- Purification: Crystallization from ethyl acetate/n-heptane mixtures enhances purity and yield.
Analytical Data and Yields
Research Findings and Alternative Methods
While the patent literature provides a robust method for preparing ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, analogous methods apply to the 5-bromo isomer with positional adjustments in bromination and starting materials.
A 2019 study in ACS Omega describes cross-dehydrogenative coupling reactions to synthesize pyrazolo[1,5-a]pyridine derivatives using N-amino-2-iminopyridines and 1,3-dicarbonyl compounds under acetic acid and oxygen atmosphere, which could be adapted for brominated derivatives. This method offers a potentially milder and more direct synthetic route but requires further optimization for selective bromination and esterification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Boc Removal + Cyclization + Esterification (Patent CN117143095A) | tert-butyl (methylsulfonyl) oxy carbamate, 3-bromopyridine, ethyl propiolate, LiHMDS | 0-20 °C (Boc removal), -70 to -50 °C (cyclization), THF solvent | High purity, scalable, well-documented | Multi-step, requires low temperature control |
| Cross-Dehydrogenative Coupling (ACS Omega 2019) | N-amino-2-iminopyridines, 1,3-dicarbonyl compounds, AcOH, O2 | Mild heating, aerobic conditions | Direct formation of pyrazolo[1,5-a]pyridine core | Requires further adaptation for brominated esters |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings .
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its unique structure allows for the development of compounds with anti-inflammatory and anticancer properties.
Key Applications:
- Anti-inflammatory Agents: Research indicates that this compound can inhibit specific enzymes involved in inflammatory processes, making it a candidate for developing new anti-inflammatory drugs .
- Anticancer Properties: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including the induction of apoptosis in HeLa cells through caspase activation pathways .
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its properties contribute to pest control and crop yield enhancement.
Key Applications:
- Pest Control: The compound acts as a growth regulator, providing effective solutions for managing pests and diseases in crops .
- Growth Regulation: It has been explored for its potential to enhance plant growth and resilience against environmental stressors.
Material Science
The compound is also being investigated for its applications in material science, particularly in the development of novel materials.
Key Applications:
- Polymer Development: Its unique chemical structure allows for the creation of advanced polymers with specific properties tailored for various industrial applications .
- Coatings: Research into coatings that incorporate this compound reveals potential uses in protective and functional materials.
Biochemical Research
This compound is employed in biochemical studies aimed at understanding complex biological processes.
Key Applications:
- Enzyme Inhibition Studies: The compound has been utilized to investigate its effects on enzyme activity related to key metabolic pathways, aiding in the understanding of disease mechanisms .
- Receptor Binding Studies: Research has explored how this compound interacts with various receptors, contributing to insights into drug design and efficacy.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference compound.
Key Applications:
- Detection and Quantification: It is used in various analytical methods to detect and quantify related compounds within complex mixtures, enhancing the reliability of analytical results .
Case Studies
Several case studies illustrate the promising applications of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of protein kinases associated with tumor progression showed that this compound effectively inhibited kinase activity in vitro. This suggests its application in targeted cancer therapies .
Case Study 3: Anti-inflammatory Effects
Investigations into its anti-inflammatory properties revealed that this compound could significantly reduce inflammatory markers in animal models. Further studies are warranted to elucidate its precise mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed that the pyrazole and pyridine rings play a crucial role in its activity .
Comparison with Similar Compounds
Structural and Positional Isomers
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate belongs to a family of pyrazolo-pyridine carboxylates with varying substituents and substitution patterns. Key analogs include:
Key Observations :
- Substitution Position : Bromine at C5 in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to C4 or C7 analogs, making it more suitable for Suzuki-Miyaura couplings .
- Core Heterocycle : Pyrazolo[1,5-a]pyridine derivatives exhibit greater planarity and π-conjugation than pyrazolo[1,5-a]pyrimidines, influencing their interactions with biological targets (e.g., kinase ATP-binding pockets) .
Physicochemical Properties
Key Observations :
- The ethyl carboxylate group improves solubility in organic solvents, facilitating use in medicinal chemistry workflows .
Key Observations :
- The target compound’s synthesis achieves higher yields (>60%) compared to pyrazolo-pyrimidine analogs (26%), likely due to fewer steric constraints .
- Regioselectivity Challenges : Bromination at C5 is favored over C3 or C7 in pyrazolo[1,5-a]pyridines due to electronic directing effects of the carboxylate group .
Biological Activity
Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 269.1 g/mol. The compound features a bromine atom at the 5-position of the pyrazole ring, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Notably, it has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation . Additionally, it may interact with cytochrome P450 enzymes, impacting drug metabolism .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Several studies have reported its potential as an anticancer agent. For instance, compounds with similar structures have shown selective inhibition of cancer cell proliferation .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including those involved in metabolic pathways .
- Anti-inflammatory Properties : Preliminary research suggests that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Research Findings
A summary of notable studies on this compound is presented in the table below.
Case Studies
- Case Study on Anticancer Activity : In a study evaluating the effects of this compound on breast cancer cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Case Study on Enzyme Inhibition : Another study focused on the interaction between this compound and cytochrome P450 enzymes. It was found to inhibit CYP3A4 activity significantly, suggesting implications for drug-drug interactions in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions, similar to pyrazolo[1,5-a]pyrimidine derivatives. For example, 5-amino-3-arylpyrazoles may react with brominated diketones (e.g., ethyl 2,4-dioxopentanoate derivatives) under reflux in ethanol . Bromination steps can be introduced using N-bromosuccinimide (NBS) in acetonitrile at 40°C, as demonstrated for iodinated analogs . Optimization involves adjusting stoichiometry, reaction time, and solvent polarity to enhance yield and minimize side products.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of LC-MS (to confirm molecular ion peaks, e.g., m/z 285 [M+H]⁺ for brominated derivatives) and ¹H/¹³C NMR. For example, aromatic protons in pyrazolo[1,5-a]pyridine rings typically resonate at δ 7.0–8.5 ppm, while ester groups (COOEt) appear as quartets near δ 4.2–4.4 ppm . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .
Q. What crystallization strategies are effective for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from hexane/ethyl acetate/dichloromethane (3:1:1) mixtures often yields single crystals suitable for X-ray analysis . For structural refinement, use SHELXL (via Olex2 or similar software) to model hydrogen bonding (e.g., C–H···O interactions) and π–π stacking (centroid distances ~3.4–3.6 Å) .
Advanced Research Questions
Q. How does the bromine substituent at position 5 influence electronic properties and reactivity?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions. DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites. Experimentally, Suzuki-Miyaura coupling with arylboronic acids at the brominated position can diversify the scaffold .
Q. What challenges arise in resolving crystallographic disorder in brominated pyrazolo[1,5-a]pyridines?
- Methodological Answer : Bromine’s high electron density can cause absorption errors or disorder in crystal lattices. Mitigate this by collecting data at low temperature (100 K) and using multi-scan absorption corrections (SADABS). For disordered ethyl groups, apply isotropic displacement parameter restraints (ISOR) in SHELXL .
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
- Methodological Answer : Replace the bromine with other halogens (Cl, F) or functional groups (e.g., -CF₃) to assess bioactivity changes. For example, pyrazolo[1,5-a]pyridine derivatives with trifluoromethyl groups show enhanced binding to benzodiazepine receptors . Use in vitro assays (e.g., COX-2 inhibition or receptor binding) paired with molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What computational methods are reliable for predicting the compound’s metabolic stability?
- Methodological Answer : Apply in silico tools like MetaSite or GLORYx to simulate phase I/II metabolism. Bromine’s steric bulk may slow oxidative metabolism (e.g., CYP3A4-mediated dealkylation of the ethyl ester). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Use computational NMR tools (e.g., Gaussian GIAO method) to calculate shifts and compare with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects. For ethyl esters, ensure proper accounting of rotamer populations in simulations .
Q. Why do brominated derivatives sometimes exhibit lower yields in cross-coupling reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
